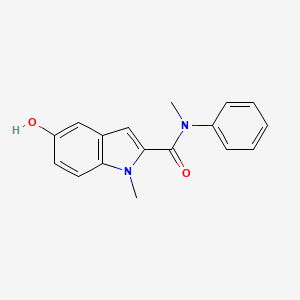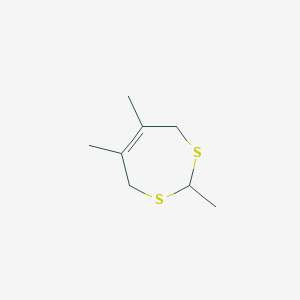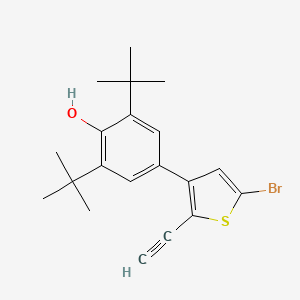
4-(5-Bromo-2-ethynylthiophen-3-yl)-2,6-di-tert-butylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Bromo-2-ethynylthiophen-3-yl)-2,6-di-tert-butylphenol, often referred to as BETBTP , belongs to the class of phenolic compounds. Its chemical structure features a phenol ring substituted with tert-butyl groups and a bromine atom, along with an ethynyl group attached to a thiophene ring. The compound’s unique structure contributes to its intriguing properties.
Métodos De Preparación
Synthetic Routes::
Electrophilic Aromatic Bromination:
Industrial Production:
Análisis De Reacciones Químicas
Reactions::
Oxidation: BETBTP can undergo oxidation reactions, converting the phenolic hydroxyl group to a quinone or other oxidized forms.
Reduction: Reduction of the triple bond in the ethynyl group can yield saturated derivatives.
Substitution: The bromine atom can participate in substitution reactions.
Bromination: Bromine or NBS in an organic solvent (e.g., chloroform).
Sonogashira Coupling: Palladium catalyst, copper iodide, and base (e.g., triethylamine).
- The primary product is BETBTP itself, but derivatives resulting from further reactions may also be obtained.
Aplicaciones Científicas De Investigación
BETBTP finds applications in various fields:
Chemistry: As a building block for designing new ligands, catalysts, and functional materials.
Biology: Studied for its potential as an antioxidant or anti-inflammatory agent.
Medicine: Investigated for its role in cancer therapy due to its interactions with cellular pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
- BETBTP’s mechanism of action depends on its specific application.
- In biological systems, it may modulate signaling pathways or interact with enzymes.
- Further research is needed to elucidate its precise molecular targets.
Comparación Con Compuestos Similares
- BETBTP’s uniqueness lies in its combination of phenolic, ethynyl, and thiophene moieties.
- Similar compounds include other phenolic derivatives, but few possess this exact structure.
: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)
Propiedades
Número CAS |
184945-39-9 |
|---|---|
Fórmula molecular |
C20H23BrOS |
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
4-(5-bromo-2-ethynylthiophen-3-yl)-2,6-ditert-butylphenol |
InChI |
InChI=1S/C20H23BrOS/c1-8-16-13(11-17(21)23-16)12-9-14(19(2,3)4)18(22)15(10-12)20(5,6)7/h1,9-11,22H,2-7H3 |
Clave InChI |
NZANOIXHZPZGKK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=C(SC(=C2)Br)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Fluoro-4-[4-(3-methoxypropyl)cyclohexyl]benzonitrile](/img/structure/B14271170.png)
![3-Oxo-N-propyl-1,4-diazaspiro[4.5]dec-1-ene-2-carboxamide](/img/structure/B14271178.png)
![N-[14-(4-Butylphenoxy)-3,6,9,12-tetraazatetradecan-1-YL]acetamide](/img/structure/B14271179.png)
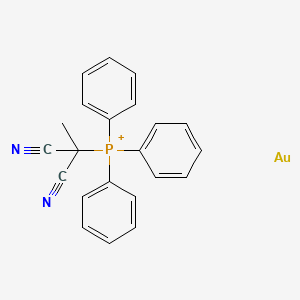
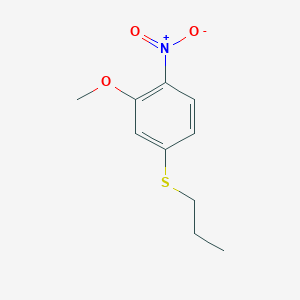
![4-[2-(4-Cyclohexylphenyl)propan-2-yl]benzene-1,2-diol](/img/structure/B14271200.png)
![Benzene, [[(5,5,5-trimethoxypentyl)oxy]methyl]-](/img/structure/B14271204.png)
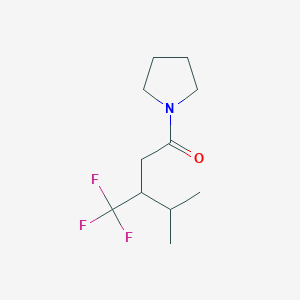
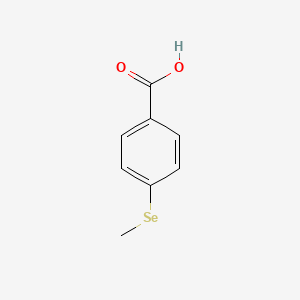
![[3-({6-[(2-Methylacryloyl)oxy]hexyl}oxy)-3-oxopropyl]phosphonic acid](/img/structure/B14271230.png)

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(12-methylbenzo[a]anthracen-7-yl)methylamino]-1H-purin-6-one](/img/structure/B14271232.png)
